1,3-Dibromohexane
Overview
Description
1,3-Dibromohexane is an organic compound with the molecular formula C6H12Br2. It is a dibromoalkane, which means it contains two bromine atoms attached to a hexane backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromohexane can be synthesized through the bromination of hexane. One common method involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs at room temperature and results in the substitution of hydrogen atoms with bromine atoms at the 1 and 3 positions of the hexane molecule .
Industrial Production Methods
Industrial production of this compound often involves the use of more efficient and scalable methods. One such method includes the use of dibromine and a suitable solvent to achieve high yields of the desired product. The reaction conditions are optimized to ensure the selective bromination of the hexane molecule .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.
Elimination Reactions: It can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can lead to the formation of hexene.
Reduction Reactions: It can be reduced to hexane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3). These reactions typically occur in polar solvents like water or ethanol.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt) are used in non-polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used in anhydrous ether solvents.
Major Products
Substitution: Products include alcohols, nitriles, and amines.
Elimination: The major product is hexene.
Reduction: The major product is hexane.
Scientific Research Applications
1,3-Dibromohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of polymers, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-dibromohexane involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atoms in the molecule are good leaving groups, making it reactive towards nucleophiles and bases. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromine atom. In elimination reactions, the base abstracts a proton from the carbon adjacent to the bromine, resulting in the formation of a double bond and the elimination of hydrogen bromide (HBr) .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromohexane: Similar to 1,3-dibromohexane but with bromine atoms at the 1 and 2 positions.
1,4-Dibromohexane: Similar to this compound but with bromine atoms at the 1 and 4 positions.
1,5-Dibromohexane: Similar to this compound but with bromine atoms at the 1 and 5 positions.
Uniqueness
This compound is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. The 1,3-positions allow for specific substitution and elimination reactions that are not possible with other dibromohexanes. This makes it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
1,3-dibromohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-2-3-6(8)4-5-7/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTSGRVTBHQZOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCBr)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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